![molecular formula C40H28N6O B14481226 Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- CAS No. 64946-35-6](/img/structure/B14481226.png)
Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is a complex organic compound with a unique structure that includes benzenamine and quinoxaline moieties linked by an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-diaminodiphenyl ether with 3-phenyl-7,2-quinoxaline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Aniline, 4,4’-oxydi-
- p-Aminophenyl ether
- p,p’-Diaminodiphenyl ether
- p,p’-Oxydianiline
Uniqueness
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is unique due to its complex structure, which combines benzenamine and quinoxaline moieties. This structural complexity imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
64946-35-6 |
|---|---|
Molecular Formula |
C40H28N6O |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
4-[7-[3-(4-aminophenyl)-2-phenylquinoxalin-6-yl]oxy-3-phenylquinoxalin-2-yl]aniline |
InChI |
InChI=1S/C40H28N6O/c41-29-15-11-27(12-16-29)39-37(25-7-3-1-4-8-25)43-33-21-19-31(23-35(33)45-39)47-32-20-22-34-36(24-32)46-40(28-13-17-30(42)18-14-28)38(44-34)26-9-5-2-6-10-26/h1-24H,41-42H2 |
InChI Key |
HQZXZPSZTGCDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
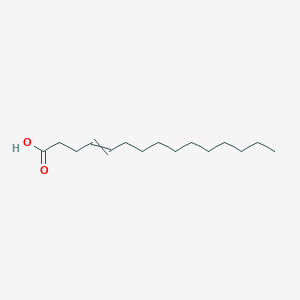

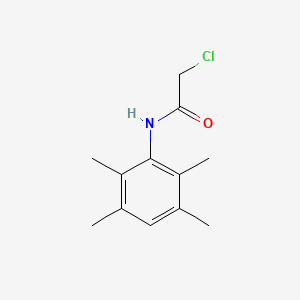
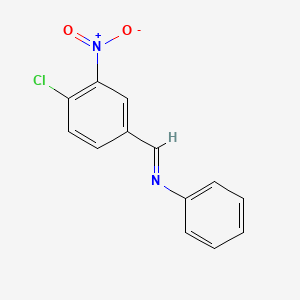
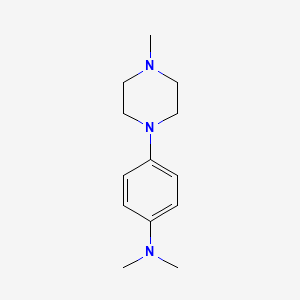
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
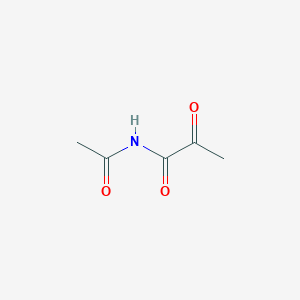

![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
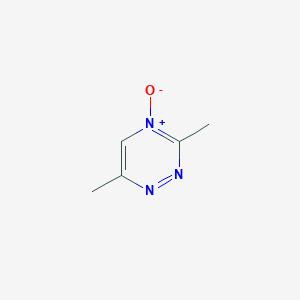
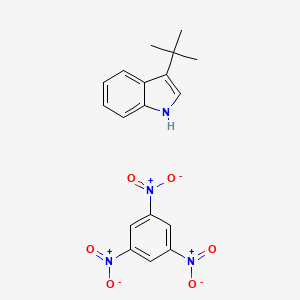
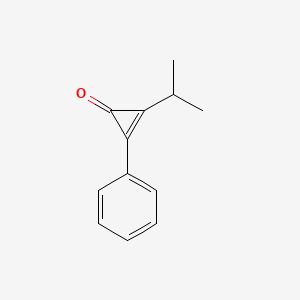
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
